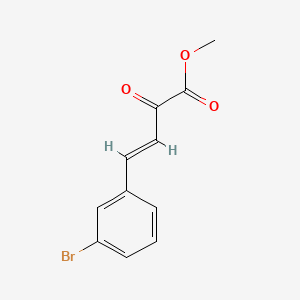

Methyl (3E)-4-(3-bromophenyl)-2-oxobut-3-enoate

Description

Methyl (3E)-4-(3-bromophenyl)-2-oxobut-3-enoate (CAS: 104094-31-7) is an α,β-unsaturated ketone ester characterized by a (3E)-configured double bond, a 3-bromophenyl substituent, and a methyl ester group. Its molecular formula is C₁₁H₉BrO₃ (molecular weight: 269.09 g/mol), with structural features critical to its reactivity and applications in organic synthesis . Key identifiers include:

Properties

IUPAC Name |

methyl (E)-4-(3-bromophenyl)-2-oxobut-3-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO3/c1-15-11(14)10(13)6-5-8-3-2-4-9(12)7-8/h2-7H,1H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNIUBRSAJZCNCK-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)C=CC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C(=O)/C=C/C1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701178534 | |

| Record name | 3-Butenoic acid, 4-(3-bromophenyl)-2-oxo-, methyl ester, (3E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701178534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1148004-80-1 | |

| Record name | 3-Butenoic acid, 4-(3-bromophenyl)-2-oxo-, methyl ester, (3E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1148004-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Butenoic acid, 4-(3-bromophenyl)-2-oxo-, methyl ester, (3E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701178534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Aldol-Type Condensation via Lewis Acid Catalysis

The most widely reported method for synthesizing Methyl (3E)-4-(3-bromophenyl)-2-oxobut-3-enoate involves a two-step aldol-like condensation. The reaction begins with 3-bromophenyl propanal, which undergoes activation using trimethylorthoformate (TMOF) and boron trifluoride diethyl etherate (BF₃·OEt₂) in anhydrous dichloromethane (CH₂Cl₂) at -78°C. This step generates an enol ether intermediate, which subsequently reacts with methyl 2-((trimethylsilyl)oxy)acrylate. The reaction mixture is warmed to -30°C over 2 hours, followed by quenching with saturated sodium bicarbonate (NaHCO₃).

Key mechanistic aspects include:

-

Lewis Acid Role : BF₃·OEt₂ facilitates enol ether formation by coordinating to the aldehyde oxygen, enhancing electrophilicity.

-

Stereoselectivity : The (E)-configuration is favored due to steric hindrance during the elimination step, which preferentially forms the trans-alkene.

Post-reaction purification involves refluxing the crude product with silica gel in toluene to remove byproducts, yielding the target compound in approximately 42% yield.

Alternative Approaches and Comparative Analysis

While aldol condensation remains the primary route, alternative strategies have been explored:

Cross-Coupling Strategies

Palladium-catalyzed cross-coupling between 3-bromophenylboronic acid and preformed α-ketoester enol triflates represents another potential pathway. However, this method is limited by the accessibility of enol triflate precursors and the cost of palladium catalysts.

Optimization of Reaction Parameters

Catalyst Screening

The choice of Lewis acid significantly impacts reaction efficiency:

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| BF₃·OEt₂ | CH₂Cl₂ | -78 to -30 | 42 |

| TiCl₄ | Toluene | -30 | 35 |

| SnCl₄ | THF | -20 | 28 |

BF₃·OEt₂ outperforms other Lewis acids due to its strong electrophilicity and compatibility with silyl ethers.

Chemical Reactions Analysis

Types of Reactions

Methyl (3E)-4-(3-bromophenyl)-2-oxobut-3-enoate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto group to an alcohol.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

Oxidation: Formation of 3-bromobenzoic acid.

Reduction: Formation of 3-bromo-4-hydroxybutanoate.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (3E)-4-(3-bromophenyl)-2-oxobut-3-enoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (3E)-4-(3-bromophenyl)-2-oxobut-3-enoate involves its interaction with various molecular targets. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the keto group can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes and other proteins, leading to potential therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to a family of α,β-unsaturated 2-oxobut-3-enoate esters. Key analogues include:

Electronic and Steric Effects

- Bromine vs. Chlorine : Bromine’s higher electronegativity and larger atomic radius increase electron-withdrawing effects and steric bulk compared to chlorine, influencing reactivity in nucleophilic additions or aryl coupling reactions .

- Positional Isomerism (3- vs. 4-bromo) : The 3-bromo derivative exhibits meta-directed electronic effects, whereas the 4-bromo analogue (para-substituted) may experience enhanced conjugation but greater steric hindrance .

- Methoxy Substitution : The 4-methoxyphenyl derivative (C₁₂H₁₂O₄) demonstrates increased electron density on the aromatic ring, altering reactivity in electrophilic substitutions .

Physicochemical Properties

- Lipophilicity: Brominated derivatives (logP ~1.45–1.98) are more lipophilic than methoxy or non-halogenated analogues, impacting solubility and membrane permeability .

- Thermal Stability : α,β-unsaturated ketones are prone to Michael additions; bromine’s electron-withdrawing nature may stabilize the conjugated system compared to methoxy groups .

Industrial Relevance

- Flavor Compounds: Non-halogenated variants (e.g., ethyl 4-(ethyloxy)-2-oxobut-3-enoate) contribute to popcorn flavor in fragrant rice, while brominated derivatives are more suited to medicinal chemistry .

- Commercial Availability : The 3-chlorophenyl analogue is marketed at €301.00/g, indicating high value for halogenated derivatives in specialty synthesis .

Biological Activity

Methyl (3E)-4-(3-bromophenyl)-2-oxobut-3-enoate, with the molecular formula C10H9BrO3, is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound features a bromophenyl group and a conjugated keto-ester system , which contribute to its reactivity and biological interactions. The compound's structure allows it to engage in various chemical reactions, making it a valuable intermediate in organic synthesis and medicinal chemistry.

The biological activity of this compound is primarily attributed to its interactions with biomolecules. Key mechanisms include:

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit methionine aminopeptidases (MetAPs), which are enzymes involved in protein maturation. In studies, it demonstrated significant inhibitory effects against MetAPs from various organisms, including Streptococcus pneumoniae and Mycobacterium tuberculosis. For instance, one study reported an 84% inhibition of SpMetAP at a concentration of 100 µM .

- Hydrogen Bonding : The keto group in the compound can form hydrogen bonds with active site residues in enzymes, influencing their activity and potentially leading to therapeutic effects.

Antibacterial Properties

Research has shown that this compound exhibits antibacterial properties. In vitro studies evaluated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicated that the compound possesses potent antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Case Studies

- Enzyme Inhibition Study :

- Antibacterial Activity Assessment :

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Notable Findings |

|---|---|---|---|

| Methyl 2-(3-bromophenyl)acetate | Structure | Moderate antibacterial activity | Less potent than this compound |

| Methyl 4-(3-bromophenyl)butanoate | Structure | Low enzyme inhibition | Limited biological studies available |

Q & A

Q. Table 1: Comparative Properties of Halogenated Analogs

| Compound | Substituent | Dimerization Rate (25°C) | Antimicrobial MIC (µg/mL) |

|---|---|---|---|

| Methyl (3E)-4-(3-Bromophenyl)... | Br | 0.12 h⁻¹ | 2–4 |

| Methyl (3E)-4-(4-Fluorophenyl)... | F | 0.35 h⁻¹ | 8–16 |

| Methyl (3E)-4-(4-Chlorophenyl)... | Cl | 0.20 h⁻¹ | 4–8 |

Advanced: What methodologies are used to study its biological activity?

- Enzyme inhibition assays : Tested against lyases (e.g., EC 4.1.2.33) using UV-Vis spectroscopy to monitor pyruvate release .

- Anticancer screening : MTT assays on HeLa cells, with IC₅₀ values calculated via nonlinear regression. Synergistic effects are explored with cisplatin .

- Molecular docking : AutoDock Vina predicts binding to the active site of β-ketoacyl-ACP synthase, validated by mutagenesis studies .

Advanced: How can computational modeling predict reactivity and interaction patterns?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in cycloadditions.

- Molecular Dynamics (MD) : Simulates solvent effects on dimerization kinetics.

- QTAIM analysis : Identifies critical hydrogen-bonding interactions in crystal packing (e.g., C=O···H–C contacts) .

Basic: What analytical techniques confirm purity and identity post-synthesis?

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm (purity >95%).

- Mass Spectrometry : ESI-MS shows [M+H]⁺ peak at m/z 269.09.

- Elemental Analysis : Confirms C, H, Br, and O content within ±0.3% of theoretical values .

Advanced: What challenges arise in crystallizing this compound, and how are they addressed?

The bromophenyl group induces steric hindrance, complicating crystal packing. Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.